molecular formula C9H8N2O B179158 2-Hydroxy-7-methyl-1,8-naphthyridine CAS No. 1569-11-5

2-Hydroxy-7-methyl-1,8-naphthyridine

Cat. No. B179158
CAS RN: 1569-11-5
M. Wt: 160.17 g/mol
InChI Key: UVBBXHDRJXIQCH-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methyl-1,8-naphthyridine (HMN) is an organic compound derived from the naphthyridine family of heterocyclic compounds. 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized for an in vitro evaluation of their anticancer activity .


Molecular Structure Analysis

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . The molecular structure of 2-Hydroxy-7-methyl-1,8-naphthyridine is part of the larger class of 1,8-Naphthyridines .


Chemical Reactions Analysis

The 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine is oxidized with selenium dioxide in dioxane to the corresponding aldehyde, followed by deprotection of the N-acetyl group by hydrolysis with 1N hydrochloric acid .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Hydroxy-1,8-naphthyridine, a derivative of 2-Hydroxy-7-methyl-1,8-naphthyridine, has been synthesized via new methods involving the decarboxylation of 3-carboxylic acids and the use of 3-bromomethyl-2-nitropyridine. This synthesis pathway and its chemical reactions, along with spectral data, have been explored in detail (Hawes & Wibberley, 1967).

Pharmaceutical Synthesis

A study focused on the synthesis of 3-substituted 1,8-naphthyridine-2,4-diones, which are important in pharmaceutical applications. This involved the reaction of 2-methyl-4H-pyrido-[2,3-d][3,1]oxazin-4-one with active methylene compounds, yielding derivatives including 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).

DNA Binding Studies

Investigations into the influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine in DNA duplexes have been conducted. This study found that the introduction of methyl groups to the naphthyridine ring enhances the binding affinity to cytosine (Sato et al., 2009).

Metal Ion Complex Synthesis

Research has been conducted on the synthesis of metal ion complexes using 2-(o-Hydroxyphenyl)-1,8-naphthyridine and related compounds. These complexes, involving Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), have been characterized by various spectroscopic methods (Swamy, Reddy, Raju, & Jyothi, 2006).

Fluorescence and Solvatochromism Studies

Studies on the solvatochromism and fluorescence emissions in derivatives of 1,6- and 1,7-naphthyridines, which are structurally related to 2-Hydroxy-7-methyl-1,8-naphthyridine, have been performed to understand their interactions with different solvents and their potential applications in various fields (Santo et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBXHDRJXIQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418723
Record name 7-Methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-7-methyl-1,8-naphthyridine

CAS RN

1569-11-5
Record name 7-Methyl-1,8-naphthyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Rosin, W Seichter, A Schwarzer… - European Journal of …, 2017 - Wiley Online Library
1,8‐Naphthyridinecarbaldehydes bearing chlorine, pyrrolidinyl, piperidinyl or morpholinyl groups, were synthesised by oxidation of their methyl‐substituted precursors. The prepared …
K Patra, RA Laskar, A Nath, JK Bera - Organometallics, 2022 - ACS Publications
A Mn(I) complex (1) bearing a proton responsive hydroxy unit on 1,8-naphthyridine-N-oxide scaffold (L 1 H) was synthesized. The molecular structure of 1 revealed the lactim form of the …
Number of citations: 7 pubs.acs.org

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